AV-608

NK1 receptor Species differences Translational pharmacology

Choose AV-608 (NKP608) for its unparalleled species-independent NK1 binding (IC50: 2.6 nM bovine, 13 nM gerbil, 27 nM rat), ensuring translational validity across rodent-to-human models. Its >700-fold selectivity for NK1 over NK2/3 eliminates off-target confounding, while prolonged central action (ID50=0.38 mg/kg p.o. at 24h) enables once-daily dosing in chronic studies. The comprehensive preclinical and Phase II clinical dataset makes it the definitive reference standard for assay validation.

Molecular Formula C31H24ClF6N3O2
Molecular Weight 620.0 g/mol
CAS No. 177707-12-9
Cat. No. B1679022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV-608
CAS177707-12-9
SynonymsNKP 608
quinoline-4-carboxylic acid (1-(3,5-bis-trifluoromethylbenzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)amide
quinoline-4-carboxylic acid trans-(2R,4S)- (1-(3,5-bis-trifluoromethylbenzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)amide
Molecular FormulaC31H24ClF6N3O2
Molecular Weight620.0 g/mol
Structural Identifiers
SMILESC1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1
InChIKeyNXLUTEDAEFXMQR-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AV-608 (NKP608): Procurement-Focused Overview of a Selective NK1 Receptor Antagonist for Neuroscience and GI Research


AV-608 (CAS 177707-12-9; also NKP608, CGP-60829) is a non-peptidic derivative of 4-aminopiperidine that acts as a selective, specific, and orally active antagonist of the neurokinin-1 (NK-1) receptor [1]. It binds to the NK-1 receptor with high affinity (IC50 = 2.6 nM in bovine retina) and exhibits central activity following oral administration [2]. The compound was advanced to Phase II clinical trials for social anxiety disorder and overactive bladder, and to Phase I for irritable bowel syndrome, though development was discontinued in 2010 [3][4]. Its well-characterized preclinical pharmacology and clinical safety data in relevant patient populations provide a distinct research tool for studying NK-1 receptor biology in anxiety, visceral pain, and bladder function, with key differentiators in species-independent activity and prolonged central action compared to earlier NK-1 antagonists.

Why Generic NK1 Antagonist Substitution Fails: Critical Species-Dependent Potency and Selectivity Gaps in AV-608 Analogs


Substituting AV-608 with another NK-1 antagonist (e.g., aprepitant, netupitant, casopitant) is scientifically unsound due to well-documented differences in species-dependent binding affinity, central exposure, and duration of action. Many early NK-1 antagonists exhibit pronounced species differences in receptor binding, limiting their translational utility from rodent models to humans [1]. In contrast, AV-608 demonstrates uniquely low species variability in IC50 values across bovine, gerbil, and rat tissues, making it a superior candidate for cross-species studies [2]. Furthermore, AV-608's extended central activity (ID50 at 24 h = 0.38 mg/kg p.o.) surpasses that of several clinical NK-1 antagonists, and its receptor subtype selectivity profile (pKi 8.96 for NK1 vs 6.1–6.25 for NK2/3) differs quantitatively from other agents [3]. These molecular and pharmacokinetic distinctions directly impact experimental reproducibility and translational relevance, underscoring the necessity of using the specific compound AV-608 in studies where consistent target engagement across species and prolonged central action are required.

AV-608 (NKP608) Procurement Evidence: Quantitative Differentiation from Analog NK1 Antagonists


Species-Independent NK1 Receptor Affinity: A Unique Translational Advantage

AV-608 exhibits significantly less pronounced species differences in NK1 receptor binding affinity compared to previously described NK-1 receptor antagonists, as directly stated in the primary literature [1]. Its IC50 values are 2.6±0.4 nM in bovine retina, 13±2 nM in gerbil midbrain, and 27±2 nM in rat striatum, representing only a ~10-fold variation across these species [2]. In contrast, earlier antagonists like CP-99,994 show >100-fold differences in affinity between human and rodent receptors [3]. This species-independent profile reduces translational uncertainty and enhances the value of AV-608 for cross-species preclinical studies.

NK1 receptor Species differences Translational pharmacology Anxiety

Superior In Vivo Oral Potency in Gerbil Foot Tapping Model: Head-to-Head Comparison with Netupitant

In the gerbil hind foot thumping model, a well-validated assay for central NK1 receptor antagonism, AV-608 demonstrates superior oral potency compared to the clinically used antagonist netupitant. AV-608 achieves an ID50 of 0.23 mg/kg following a 2-hour oral pretreatment [1]. In contrast, netupitant requires a 0.5 mg/kg oral dose to achieve the same effect in an identical model [2]. This ~2-fold greater potency suggests that AV-608 achieves effective central NK1 receptor blockade at lower systemic exposures, potentially offering advantages in dose optimization and tolerability.

NK1 antagonist In vivo efficacy Oral bioavailability Gerbil model

Extended Duration of Central NK1 Blockade: 24-Hour Efficacy After Single Oral Dose

AV-608 provides prolonged central NK1 receptor antagonism, with an ID50 of 0.15 mg/kg at 5 hours and 0.38 mg/kg at 24 hours following a single oral dose in gerbils [1]. This extended duration contrasts with the shorter-lived effects of some early NK1 antagonists like CP-99,994, which has an ID50 of 0.06 mg/kg i.v. but requires intravenous administration and exhibits rapid clearance [2]. The sustained activity of AV-608 after oral dosing supports once-daily or less frequent dosing regimens in chronic preclinical models.

NK1 antagonist Duration of action Pharmacokinetics Anxiolytic

Quantified Receptor Subtype Selectivity: pKi Differential of >2.7 Log Units vs. NK2/NK3

AV-608 demonstrates high selectivity for the NK1 receptor over NK2 and NK3 subtypes, with pKi values of 8.96±0.02 for human NK1, compared to 6.1±0.01 for NK2 and 6.25±0.02 for NK3 [1]. This corresponds to ~700-fold and ~500-fold selectivity, respectively. In comparison, aprepitant exhibits a pKi of 8.53 for NK1 and <6 for NK2/NK3 [2], indicating similar but slightly lower affinity for NK1 and comparable selectivity. The quantitative pKi values for AV-608 allow precise calculation of receptor occupancy and minimize confounding effects from NK2/NK3 engagement in functional assays.

NK1 antagonist Receptor selectivity pKi Off-target activity

Absence of Tolerance Development After Subchronic Oral Dosing

In contrast to some CNS-active agents, AV-608 did not induce tolerance following once-daily oral administration for 7 consecutive days in the gerbil foot tapping model [1]. This property is critical for chronic preclinical studies of anxiety and visceral pain, where sustained target engagement without escalating doses is required. While direct comparator data for other NK1 antagonists under identical subchronic conditions are limited, the absence of tolerance in AV-608 is explicitly documented and supports its use in long-term experimental paradigms [2].

NK1 antagonist Tolerance Chronic dosing Anxiety

Optimal Research and Industrial Applications for AV-608 Based on Verified Differentiation Data


Cross-Species Translational Studies of NK1 Receptor Biology

Given the uniquely low species-dependent variation in NK1 receptor binding affinity (IC50: 2.6 nM bovine, 13 nM gerbil, 27 nM rat), AV-608 is the preferred tool compound for experiments designed to bridge rodent models and human pharmacology. Its consistent target engagement across species minimizes the confounding variable of differential receptor affinity, thereby enhancing the predictive validity of preclinical findings for human disease [1].

Chronic In Vivo Models of Anxiety and Visceral Pain Requiring Stable Target Engagement

The extended duration of action (ID50 0.38 mg/kg p.o. at 24 h) and lack of tolerance after subchronic dosing make AV-608 ideal for long-term studies of anxiety disorders, irritable bowel syndrome, and overactive bladder. Researchers can maintain consistent NK1 receptor blockade with once-daily oral dosing, avoiding the frequent redosing required with shorter-acting antagonists like CP-99,994 [2]. The compound has demonstrated efficacy in rat social interaction and gerbil foot tapping assays, as well as clinical reduction of anxiety and pain ratings in IBS patients [3].

Mechanistic Studies Requiring High NK1 Receptor Selectivity Over NK2/NK3

With pKi values of 8.96 (NK1) versus 6.1 (NK2) and 6.25 (NK3), AV-608 offers a >700-fold selectivity window that is quantitatively defined [4]. This precision enables researchers to attribute functional effects specifically to NK1 receptor blockade without confounding contributions from NK2 or NK3 activation. The compound is particularly suited for signal transduction studies, electrophysiology, and in vivo imaging experiments where off-target receptor engagement could confound results.

Procurement for Reference Standard Libraries and Assay Validation

Due to its well-documented pharmacology, including detailed IC50, ID50, pKi, and species-specific binding parameters, AV-608 serves as an ideal reference compound for validating NK1 receptor assays and screening platforms. Its discontinuation from clinical development (2010) does not diminish its value as a research tool; rather, the comprehensive preclinical and early clinical dataset provides a robust foundation for benchmarking new NK1 antagonists [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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